molecular formula C3H7N5 B098231 1-Methyl-5-methylaminotetrazole CAS No. 17267-51-5

1-Methyl-5-methylaminotetrazole

Cat. No.: B098231
CAS No.: 17267-51-5
M. Wt: 113.12 g/mol
InChI Key: FBRRQXJRKCVETE-UHFFFAOYSA-N
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Description

1-Methyl-5-methylaminotetrazole is a useful research compound. Its molecular formula is C3H7N5 and its molecular weight is 113.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Solvent Interaction

  • A study by Butler (1970) demonstrated the aminotetrazole–iminotetrazoline tautomerism of 1-methyl-5-methylaminotetrazole. This tautomerism was directly detected from the H n.m.r. spectra of the compound in deuteriodimethyl sulphoxide solution. The addition of water was found to alter the tautomerism, favoring the amino-form, and hydrogen bonding between the tetrazole molecules and the solvent was detected (Butler, 1970).

Energetic Material Research

  • Research by Klapötke, Stierstorfer, and Wallek (2008) explored the conversion of 1-methyl-5-aminotetrazole into nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate. These compounds were characterized for their potential as thermally stable energetic materials, examined via X-ray diffraction, NMR spectroscopy, and calorimetric methods (Klapötke, Stierstorfer, & Wallek, 2008).

Chemical Reactivity Studies

  • Mayants and Erina (1986) investigated the reaction of salts of 1-methyl-5-nitroaminotetrazole with alkyl iodides, revealing insights into the alkylation processes and tautomeric forms of these compounds (Mayants & Erina, 1986).

High-density Energetic Materials

  • Joo and Shreeve (2010) focused on the synthesis of high-density energetic mono- or bis(oxy)-5-nitroiminotetrazoles, highlighting the potential of tetrazole derivatives, including 1-methyl-5-nitrotetrazole, in the field of high-energetic materials (Joo & Shreeve, 2010).

Applications in Corrosion Inhibition

  • Zucchi, Trabanelli, and Fonsati (1996) investigated the use of tetrazole derivatives, including this compound, as corrosion inhibitors for copper in chloride solutions. The study provided insights into the interaction between these organic molecules and metal surfaces, suggesting potential applications in corrosion prevention (Zucchi, Trabanelli, & Fonsati, 1996).

Antimicrobial Activity

  • El-Sayed, Abdel Megeid, and Abbas (2011) synthesized new tetrazole derivatives, including this compound, and tested their antimicrobial activity against various bacterial and fungal strains. This study indicated the potential of these compounds in developing new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Properties

IUPAC Name

N,1-dimethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-4-3-5-6-7-8(3)2/h1-2H3,(H,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRRQXJRKCVETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169367
Record name 1-Methyl-5-methylaminotetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17267-51-5
Record name 1-Methyl-5-methylaminotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017267515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-methylaminotetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-methylaminotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-dimethyl-1H-1,2,3,4-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
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Record name N,1-dimethyltetrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main structural characteristic of 1-methyl-5-methylaminotetrazole in solution?

A1: this compound exhibits tautomerism, meaning it can exist in different forms in solution. While initially believed to exist as the iminotetrazoline form, research using proton nuclear magnetic resonance (H NMR) spectroscopy demonstrated that it primarily exists in the amino-form in deuterated dimethyl sulfoxide ((CD3)2SO) solution. [] This finding highlights the importance of careful solvent selection and purity in NMR studies to avoid misinterpreting results.

Q2: How does the solvent environment influence the tautomeric equilibrium of this compound?

A2: The choice of solvent can significantly impact the tautomeric equilibrium of this compound. Studies show that adding water to a solution of this compound in deuterated dimethyl sulfoxide shifts the equilibrium further in favor of the amino form. [] This observation suggests that hydrogen bonding interactions between the compound and the solvent molecules play a crucial role in stabilizing specific tautomeric forms.

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